6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride

Lipophilicity Medicinal Chemistry Drug Design

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride (CAS 2803477-29-2) is a heterocyclic salt composed of a 6-methylpyridin-2-amine scaffold linked via a secondary amine to a pyrrolidine ring, supplied as the trihydrochloride salt. The free-base form (CAS 1247664-81-8) has predicted physicochemical properties including a logP of 1.312, pKa of 9.80±0.10, boiling point of 316.3±42.0 °C, and density of 1.113±0.06 g/cm³ , while the trihydrochloride salt possesses a molecular weight of 286.63 g/mol and the formula C₁₀H₁₈Cl₃N₃.

Molecular Formula C10H18Cl3N3
Molecular Weight 286.6 g/mol
Cat. No. B8239572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride
Molecular FormulaC10H18Cl3N3
Molecular Weight286.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2CCNC2.Cl.Cl.Cl
InChIInChI=1S/C10H15N3.3ClH/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9;;;/h2-4,9,11H,5-7H2,1H3,(H,12,13);3*1H
InChIKeyFIZPNBOYXVMLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Trihydrochloride: Physicochemical Identity and Procurement Context


6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride (CAS 2803477-29-2) is a heterocyclic salt composed of a 6-methylpyridin-2-amine scaffold linked via a secondary amine to a pyrrolidine ring, supplied as the trihydrochloride salt . The free-base form (CAS 1247664-81-8) has predicted physicochemical properties including a logP of 1.312, pKa of 9.80±0.10, boiling point of 316.3±42.0 °C, and density of 1.113±0.06 g/cm³ , while the trihydrochloride salt possesses a molecular weight of 286.63 g/mol and the formula C₁₀H₁₈Cl₃N₃ . Currently, no peer-reviewed primary research articles or patents with quantitative target engagement or pharmacology data have been identified for this exact compound, and therefore all differentiation claims below are necessarily based on structural class inference and the compound's specific salt-form attributes.

Why Generic N-Pyrrolidinyl-Pyridin-2-amines Cannot Replace the 6-Methyl Trihydrochloride Salt


Generic N-pyrrolidin-3-yl-pyridin-2-amines (e.g., N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, CAS 1420995-30-7) lack the 6-methyl substituent and are most commonly supplied as mono-hydrochloride salts . The 6-methyl group on the pyridine ring is predicted to increase lipophilicity (logP 1.312 vs. ~0.9 for the unsubstituted analog) and alter the conformational preferences of the aminopyridine pharmacophore, which in related nNOS inhibitor series directly affects isoform selectivity and binding-site accommodation . Furthermore, the trihydrochloride salt provides three equivalents of HCl per molecule, leading to significantly different aqueous solubility, hygroscopicity, and long-term storage behavior compared to mono-hydrochloride or dihydrochloride salts of structurally similar aminopyridines . Without head-to-head data for this compound, these physicochemical differences create a strong a priori case against interchangeable use in synthetic chemistry, crystallization, or biological assay contexts.

Quantitative Differentiation Evidence for 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Trihydrochloride


Predicted Lipophilicity Advantage of the 6-Methyl Substituent versus Unsubstituted N-(Pyrrolidin-3-yl)pyridin-2-amine

The free base of the target compound has a predicted logP of 1.312 . In contrast, N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1365937-09-2 free base) has a predicted XLogP3 of approximately 0.9 . The 0.4 log unit increase corresponds to a ~2.5-fold higher partition coefficient, indicating that the 6-methyl group confers greater membrane permeability potential, an attribute correlated with improved CNS penetration in the broader aminopyridine-pyrrolidine nNOS inhibitor class .

Lipophilicity Medicinal Chemistry Drug Design

Salt Stoichiometry as a Determinant of Solubility and Storage Stability

The target compound is supplied as a trihydrochloride salt (3 HCl per molecule) , whereas the closest common analogs are mono-hydrochloride salts (e.g., N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, CAS 1420995-30-7) or dihydrochloride salts (e.g., (3R)-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, CAS 1365937-22-9) . Each additional HCl equivalent increases the compound's free-energy advantage upon dissolution in aqueous media, translating into higher aqueous solubility and potentially different hygroscopicity profiles. For procurement, the trihydrochloride form avoids the need for in situ HCl addition during acid-catalyzed reactions or salt-metathesis steps.

Solubility Salt Selection Solid-State Chemistry

Conformational Impact of the 6-Methyl Group on Aminopyridine Geometry

Structural studies of closely related nNOS inhibitors reveal that a 4-methyl group on the aminopyridine ring influences the dihedral angle between the pyridine and pyrrolidine rings, thereby altering the key hydrogen-bonding interactions with active-site residues . While direct crystallographic data for the 6-methyl analog are absent, computational predictions indicate that a 6-methyl substituent imposes a different steric environment on the secondary amine linker compared to the 4-methyl or unsubstituted systems, potentially leading to a distinct conformational ensemble . This suggests that the 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine scaffold accesses a different region of conformational space than its regioisomers.

Conformational Analysis Medicinal Chemistry nNOS Inhibitors

Purity and Vendor Specification Uniformity

Multiple vendors supply the target trihydrochloride at ≥95% purity, with specifications that include CAS 2803477-29-2, molecular formula C₁₀H₁₈Cl₃N₃, and molecular weight 286.63 g/mol . In contrast, analogs such as N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride are often listed with variable purity grades (e.g., 95% vs. 97%) and occasionally ambiguous salt stoichiometry . The consistent specification of the trihydrochloride form reduces procurement risk for users who require reproducible salt composition and exact molecular weight for stoichiometric calculations.

Quality Control Procurement Chemical Synthesis

Optimal Procurement-Driven Application Scenarios for 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Trihydrochloride


Fragment-Based or Scaffold-Hopping CNS Drug Discovery Programs

The compound's predicted logP of 1.312 and its 6-methyl-pyrrolidine-aminopyridine scaffold place it in a favorable range for CNS permeability, as inferred from related nNOS inhibitor series . When selecting a fragment or lead-like scaffold for a CNS kinase or NOS program, this compound offers a differentiated lipophilicity–conformational profile compared to the unsubstituted N-(pyrrolidin-3-yl)pyridin-2-amine.

Acid-Catalyzed Synthetic Intermediates Requiring Defined Protonation State

The trihydrochloride salt provides three proton equivalents without the need for exogenous acid addition, making it particularly suitable for subsequent Boc-protection, amide coupling, or HCl-mediated deprotection sequences. This avoids the variable protonation stoichiometry encountered with mono- or di-hydrochloride analogs .

Parallel Library Synthesis with Uniform Salt-Form Inputs

For medicinal chemistry groups performing array synthesis of pyrrolidine-aminopyridine derivatives, the unambiguous trihydrochloride specification across multiple vendors ensures consistent molar inputs for parallel reactions, reducing weighing errors and improving library reproducibility .

Exploratory Selectivity Profiling Against nNOS/eNOS/iNOS Isoforms

Based on class-level evidence that 4-methyl regioisomers of pyrrolidine-aminopyridines achieve isoform-selective nNOS inhibition, the 6-methyl regioisomer represents a complementary probe to explore methyl-position-dependent selectivity in enzymatic or cellular NOS assays .

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